molecular formula C21H20N2OS B5030688 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B5030688
M. Wt: 348.5 g/mol
InChI Key: NWVLFGNAXMUFOU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and thiophenyl groups

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxaldehyde and hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid and 2-Methoxy-4-[[(4-methoxyphenyl)imino]methyl]phenol, 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole stands out due to its unique thiophenyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-5-7-16(8-6-15)19-14-20(21-4-3-13-25-21)23(22-19)17-9-11-18(24-2)12-10-17/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLFGNAXMUFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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